molecular formula C11H9ClN2 B13873424 2-Chloro-5-(pyridin-2-yl)benzenamine

2-Chloro-5-(pyridin-2-yl)benzenamine

Katalognummer: B13873424
Molekulargewicht: 204.65 g/mol
InChI-Schlüssel: PEYGHKQLGCGKBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-5-pyridin-2-ylaniline is an organic compound that belongs to the class of aromatic amines. It features a pyridine ring substituted with a chlorine atom at the second position and an aniline group at the fifth position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-pyridin-2-ylaniline typically involves the chlorination of pyridine derivatives followed by amination. One common method is the reaction of 2-chloropyridine with aniline under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as palladium and a base like potassium carbonate, under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of 2-chloro-5-pyridin-2-ylaniline can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety during the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-5-pyridin-2-ylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and aniline derivatives, which can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

2-chloro-5-pyridin-2-ylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and dyes

Wirkmechanismus

The mechanism of action of 2-chloro-5-pyridin-2-ylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-chloro-5-pyridin-2-ylaniline is unique due to the specific positioning of the chlorine and aniline groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Eigenschaften

Molekularformel

C11H9ClN2

Molekulargewicht

204.65 g/mol

IUPAC-Name

2-chloro-5-pyridin-2-ylaniline

InChI

InChI=1S/C11H9ClN2/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11/h1-7H,13H2

InChI-Schlüssel

PEYGHKQLGCGKBH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C2=CC(=C(C=C2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.